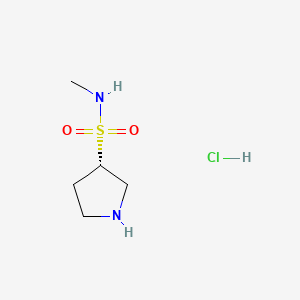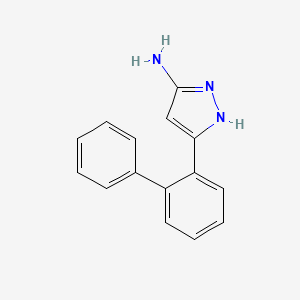![molecular formula C7H12N2O B13483236 3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
3,9-Diazabicyclo[3.3.1]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo[331]nonan-2-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the δ-C-carbonylation of tertiary alkylamines, which is similar to the radical C-carboxylation of branched alkanes . This method provides a straightforward route to the desired bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Diazabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ketone group in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve standard laboratory techniques such as heating, stirring, and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the nitrogen or carbon atoms.
Aplicaciones Científicas De Investigación
3,9-Diazabicyclo[3.3.1]nonan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticancer, antimalarial, and anti-inflammatory agents . Additionally, the compound is used in the development of ion receptors, metallocycles, and molecular tweezers .
Mecanismo De Acción
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, certain derivatives of this compound have been found to have a high affinity for κ-opioid receptors, influencing pain perception and analgesia .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,9-Diazabicyclo[3.3.1]nonan-2-one include 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . These compounds share the bicyclic structure but differ in the substituents attached to the nitrogen atoms and the carbon framework.
Uniqueness: The uniqueness of 3,9-Diazabicyclo[331]nonan-2-one lies in its specific arrangement of nitrogen atoms and the ketone group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3,9-diazabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-6-3-1-2-5(9-6)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
Clave InChI |
VVXUNOUFXNYZDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNC(=O)C(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)

![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)

![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)




![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)



